3,4'-Dichloro-4-biphenylol

Vue d'ensemble

Description

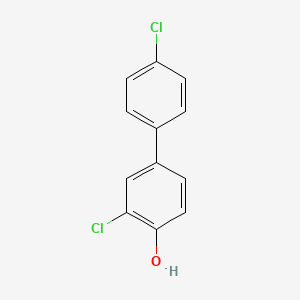

3,4’-Dichloro-4-biphenylol is a chemical compound belonging to the family of biphenyl derivatives. It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various fields of research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4’-Dichloro-4-biphenylol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses boronic acids or esters as reagents and palladium catalysts to form carbon-carbon bonds. The reaction conditions are generally mild and functional group tolerant .

Another method involves the coupling of 3,4-dichlorophenylboronic acid with 4-bromo-phenol in the presence of a palladium catalyst and a base. The reaction is carried out under nitrogen protection at elevated temperatures to yield 3,4’-Dichloro-4-biphenylol .

Industrial Production Methods

In industrial settings, the production of 3,4’-Dichloro-4-biphenylol often involves large-scale reactions using similar coupling techniques. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

3,4’-Dichloro-4-biphenylol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the chlorine atoms or modify the hydroxyl group.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted biphenyl derivatives .

Applications De Recherche Scientifique

Environmental Applications

1.1. Toxicological Studies

3,4'-Dichloro-4-biphenylol is often studied for its toxicological effects on aquatic life. Research indicates that chlorinated biphenyls can significantly impact the health of aquatic organisms. For instance, toxicity assessments have been conducted to evaluate the compound's effects on species like Daphnia magna and various fish species, providing insights into its environmental risk profile.

| Organism | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|

| Daphnia magna | 48-hr EC50 | 0.250 | MITI/Japan (1991) |

| Oryzias latipes | 96-hr LC50 | 0.657 | MITI/Japan (1991) |

1.2. Endocrine Disruption Studies

Research has also focused on the endocrine-disrupting potential of chlorinated biphenyls, including this compound. The compound's structural characteristics make it a candidate for assessment in studies evaluating its binding affinity to estrogen receptors. This is particularly relevant in the context of regulatory frameworks aimed at identifying and mitigating risks associated with endocrine disruptors.

Medicinal Chemistry Applications

2.1. Synthesis of Pharmaceutical Intermediates

this compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in the development of new therapeutic agents.

2.2. Research in Anticancer Agents

Recent studies have explored the potential of chlorinated biphenyl derivatives as anticancer agents. The unique molecular structure of this compound may contribute to its activity against specific cancer cell lines, prompting further investigation into its pharmacological properties.

Case Studies

3.1. Toxicity Assessment Case Study

A comprehensive toxicity assessment was conducted to evaluate the long-term effects of this compound on aquatic organisms. The study involved exposing Daphnia magna to varying concentrations over extended periods, revealing critical insights into reproductive and developmental toxicity.

3.2. Environmental Monitoring

In a field study focusing on PCB contamination in water bodies, this compound was identified as a significant pollutant. Data collected from sediment and water samples indicated elevated levels of this compound in areas with industrial runoff, underscoring the need for ongoing environmental monitoring and remediation efforts.

Mécanisme D'action

The mechanism of action of 3,4’-Dichloro-4-biphenylol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, affecting their activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,3’-Dichloro-4-biphenylol: Similar structure but with chlorine atoms in different positions.

4,4’-Dichloro-4-biphenylol: Another biphenyl derivative with chlorine atoms at different positions.

2,4’-Dichloro-4-biphenylol: A compound with chlorine atoms in different positions on the biphenyl ring.

Uniqueness

3,4’-Dichloro-4-biphenylol is unique due to its specific arrangement of chlorine atoms and the hydroxyl group. This arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Activité Biologique

3,4'-Dichloro-4-biphenylol (C12H8Cl2O), a chlorinated biphenyl compound, has garnered attention due to its potential biological activities and implications in toxicology. This article synthesizes research findings related to its biological activity, including mechanisms of action, case studies, and relevant data.

This compound is characterized by its biphenyl structure with two chlorine substituents and a hydroxyl group. Its chemical structure can be represented as follows:

The biological activity of this compound is primarily mediated through its interaction with various cellular receptors and pathways. Notably:

- Aryl Hydrocarbon Receptor (AhR) : Similar to other polychlorinated biphenyls (PCBs), this compound can activate the AhR, leading to the transcription of genes involved in xenobiotic metabolism, such as CYP1A1 and CYP1A2.

- Oxidative Stress : The compound has been shown to induce oxidative stress in various cell types, contributing to cellular damage and apoptosis .

- Endocrine Disruption : There is evidence suggesting that this compound may disrupt endocrine functions by interfering with hormone signaling pathways .

Toxicological Effects

Research indicates that exposure to this compound can lead to several toxicological effects:

- Genotoxicity : Studies have demonstrated that the compound can induce DNA damage in human cell lines, which raises concerns regarding its carcinogenic potential .

- Reproductive Toxicity : Animal studies have shown that exposure during critical developmental periods can lead to reproductive impairments and alterations in hormone levels .

Case Studies

- Occupational Exposure : A study involving workers exposed to PCBs, including this compound, reported increased incidences of liver dysfunction and skin conditions associated with prolonged exposure .

- Animal Models : In rodent studies, administration of this compound resulted in significant liver damage characterized by elevated transaminase levels and histopathological changes .

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Genotoxicity | Induces DNA damage | |

| Oxidative Stress | Increased ROS production | |

| Reproductive Toxicity | Impaired fertility in animal models | |

| Liver Toxicity | Elevated liver enzymes |

Comparison with Other PCBs

| Compound | Genotoxicity | Endocrine Disruption | Liver Toxicity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2,4'-Dichlorobiphenyl | Moderate | Yes | Moderate |

| 3,3',4,4'-Tetrachlorobiphenyl | High | Yes | High |

Propriétés

IUPAC Name |

2-chloro-4-(4-chlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKLHHYQCUBQDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968692 | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53905-31-0 | |

| Record name | (1,1'-Biphenyl)-4-ol, 3',4'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053905310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dichloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.